molecular formula C20H12ClN3O3 B4842123 3-(4-chloro-2-nitrophenyl)-2-phenyl-4(3H)-quinazolinone

3-(4-chloro-2-nitrophenyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B4842123
M. Wt: 377.8 g/mol
InChI Key: JJEBTHSNCXTLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-2-nitrophenyl)-2-phenyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its abbreviated name, CNQX, and is widely used as a research tool in neuroscience and pharmacology.

Mechanism of Action

CNQX selectively blocks the activity of AMPA receptors by binding to their ion channels and preventing the influx of calcium ions. This inhibition of AMPA receptors results in a decrease in the transmission of neural signals, which can lead to a reduction in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on AMPA receptors, CNQX has been shown to have other biochemical and physiological effects. For example, CNQX has been shown to inhibit the activity of the enzyme, caspase-3, which is involved in programmed cell death. Additionally, CNQX has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using CNQX in lab experiments include its selectivity for AMPA receptors, its ability to block the activity of these receptors in a reversible manner, and its well-established synthesis method. However, one limitation of using CNQX is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of CNQX in scientific research. One possible direction is the development of more selective AMPA receptor antagonists, which may have fewer off-target effects. Additionally, CNQX may be used in combination with other compounds to investigate the interactions between different neurotransmitter systems. Finally, the potential therapeutic applications of CNQX, such as its use in the treatment of neurological disorders, may be further explored.

Scientific Research Applications

CNQX has been extensively used as a research tool in neuroscience and pharmacology due to its ability to selectively block the activity of AMPA receptors, which are involved in the transmission of neural signals. This compound has been used to study the mechanisms of synaptic plasticity, learning, and memory. Additionally, CNQX has been used to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

3-(4-chloro-2-nitrophenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3/c21-14-10-11-17(18(12-14)24(26)27)23-19(13-6-2-1-3-7-13)22-16-9-5-4-8-15(16)20(23)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEBTHSNCXTLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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